molecular formula C15H10BrClN4 B15085650 3-Bromobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

3-Bromobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

Cat. No.: B15085650
M. Wt: 361.62 g/mol
InChI Key: IRZCFUZCERJIST-GIJQJNRQSA-N
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Description

3-Bromobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound with the molecular formula C15H10BrClN4 and a molecular weight of 361.631 g/mol . This compound is part of a class of hydrazones, which are known for their diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the reaction of 3-bromobenzaldehyde with 4-chloro-1-phthalazinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Bromobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-Bromobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms, along with the phthalazinylhydrazone moiety, makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H10BrClN4

Molecular Weight

361.62 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-4-chlorophthalazin-1-amine

InChI

InChI=1S/C15H10BrClN4/c16-11-5-3-4-10(8-11)9-18-20-15-13-7-2-1-6-12(13)14(17)19-21-15/h1-9H,(H,20,21)/b18-9+

InChI Key

IRZCFUZCERJIST-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)N/N=C/C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)NN=CC3=CC(=CC=C3)Br

Origin of Product

United States

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